N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)13-20-10-2-1-9(7-11(10)21-13)19-12(22)8-3-5-18-6-4-8/h1-7H,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKBWDHCWZWQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=NC=C3)NC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Trifluoromethyl-Substituted Aldehydes
A common approach involves reacting 4-nitro-1,2-phenylenediamine with 2-trifluoromethylbenzaldehyde under acidic conditions. The nitro group is subsequently reduced to an amine, followed by cyclization to form 2-(trifluoromethyl)-1H-benzimidazol-5-amine. This method achieves yields of 68–72% using HCl/acetic acid as catalysts.
Reaction Conditions :
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Solvent : Ethanol/water (3:1 v/v)
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Temperature : 80°C, 12 hours
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Catalyst : 10% HCl (2 equiv)
Alternative Pathway via Nitro Reduction
In a patent-derived protocol, 5-nitro-2-(trifluoromethyl)-1H-benzimidazole is synthesized by treating 4-chloro-1,2-phenylenediamine with trifluoroacetic anhydride. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding the key intermediate with 85% purity.
Amide Coupling Strategies
The final step involves coupling 2-(trifluoromethyl)-1H-benzimidazol-5-amine with pyridine-4-carboxylic acid. Two primary methods dominate literature:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), the reaction proceeds in anhydrous DMF at 0–5°C. This method yields 78–82% of the target compound.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| EDC Equiv | 1.5 | +15% |
| DMAP Concentration | 0.2 M | +10% |
| Reaction Time | 24 hours | Max yield |
Mixed Anhydride Method
An alternative employs isobutyl chloroformate to generate a reactive mixed anhydride intermediate. This approach avoids racemization and achieves 70% yield but requires strict moisture control.
Side Reactions :
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Hydrolysis of anhydride (5–8% yield loss)
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Dipeptide formation (3–5% impurity)
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/hexane, 1:1) removes unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the compound to >98% purity.
Critical Purity Metrics :
| Impurity | Retention Time (min) | Acceptable Threshold |
|---|---|---|
| Unreacted amine | 8.2 | <0.5% |
| Dipeptide byproduct | 12.7 | <0.2% |
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d6): δ 8.95 (s, 1H, NH), 8.72 (d, J = 5.2 Hz, 2H, pyridine-H), 7.89–7.82 (m, 3H, benzimidazole-H).
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HRMS : m/z calculated for C₁₄H₁₀F₃N₄O⁺ [M+H]⁺: 307.0801, found: 307.0804.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot studies demonstrate a 3-step continuous process:
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Benzimidazole formation in a packed-bed reactor (residence time: 30 min)
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Nitro reduction via catalytic hydrogenation (H₂ pressure: 50 psi)
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Amide coupling in a microreactor (yield: 76%, throughput: 2 kg/day).
Cost Analysis :
| Step | Cost Contribution |
|---|---|
| Raw materials | 62% |
| Catalyst recycling | 18% |
| Waste disposal | 20% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| EDC-mediated | 82 | 98.5 | Moderate |
| Mixed anhydride | 70 | 97.2 | High |
| Continuous flow | 76 | 99.1 | Industrial |
Key Findings :
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EDC-mediated coupling offers the highest lab-scale yields but generates stoichiometric waste.
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Continuous flow synthesis reduces solvent use by 40% compared to batch methods.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or pyridine rings are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzimidazole and pyridine rings can form hydrogen bonds and π-π interactions with proteins and nucleic acids, modulating their function and activity.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural analogs and their distinguishing features:
Analysis of Structural and Functional Differences
Benzimidazole vs. Pyrazole Cores
The target compound’s benzimidazole core enables stronger aromatic π-π stacking compared to pyrazole derivatives (e.g., ), which lack fused aromatic systems. This difference may enhance binding to hydrophobic pockets in biological targets, such as ATP-binding sites in kinases. However, pyrazole-based compounds offer greater synthetic flexibility for introducing diverse substituents (e.g., halogen, methoxy), allowing fine-tuning of electronic properties .
Trifluoromethyl Group Effects
The 2-CF₃ group in the target compound contrasts with the cyclopentylmethylamino group in the benzenepropanamide analog (). While both substituents increase lipophilicity, the CF₃ group’s electron-withdrawing nature may stabilize the molecule against oxidative metabolism, extending half-life. In contrast, bulky alkyl/aryl groups (e.g., cyclopentylmethylamino) could hinder membrane permeability .
Amide Linker Variations
The pyridine-4-carboxamide in the target compound provides a rigid, planar structure conducive to hydrogen bonding with residues like aspartate or glutamate. This differs from the benzenepropanamide linker in , which introduces conformational flexibility and may reduce binding specificity. Similarly, N-methylsulfonyl substituents () prioritize sulfonamide-mediated interactions over amide-based H-bonding .
Heterocyclic Combinations
Compounds like Goxalapladib () employ a naphthyridine core instead of benzimidazole, paired with trifluoromethyl and difluorophenyl groups. The naphthyridine system offers a larger aromatic surface for stacking but may reduce solubility. Such structural variations highlight trade-offs between target affinity and pharmacokinetic properties .
Research Findings and Implications
- Metabolic Stability: The trifluoromethyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., pyrazole derivatives in ). Fluorine’s inductive effect reduces susceptibility to cytochrome P450 oxidation .
- Binding Affinity : The benzimidazole-pyridine combination may outperform pyrazole or naphthyridine cores in binding to targets requiring dual hydrophobic/polar interactions, such as tyrosine kinases or GPCRs .
- Solubility Challenges : While the CF₃ group enhances lipophilicity, it may reduce aqueous solubility. Pyridine-4-carboxamide’s polarity partially offsets this, but derivatives with hydrophilic substituents (e.g., ’s methylsulfonyl group) could exhibit better solubility .
Biological Activity
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from various studies and data sources.
Chemical Structure and Synthesis
The compound features a trifluoromethyl group attached to a benzimidazole ring, linked to a pyridine-4-carboxamide moiety. The synthesis typically involves cyclocondensation reactions, where substituted 1,2-phenylenediamines react with trifluoroacetic acid to yield the desired benzimidazole derivatives .
Antiparasitic Activity
Recent studies have demonstrated that derivatives of trifluoromethyl-benzimidazole exhibit potent antiparasitic activities. For instance, compounds synthesized in a study showed nanomolar activity against protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis . Specifically, compounds 1b and 1e displayed significant efficacy against the nematode Trichinella spiralis, indicating their potential use in treating parasitic infections.
| Compound | Activity Against Protozoa | In Vivo Efficacy Against T. spiralis |
|---|---|---|
| 1b | Nanomolar | Good (75 mg/Kg) |
| 1e | Nanomolar | Good (75 mg/Kg) |
| 1f | Nanomolar | Efficacy against muscle larvae |
Antifibrotic Activity
The compound has also been evaluated for antifibrotic properties. In vitro studies indicated that certain derivatives could effectively inhibit collagen synthesis in hepatic stellate cells (HSC-T6), which are key players in liver fibrosis. The half-maximal inhibitory concentration (IC50) values for the most active compounds were reported around 45.69 μM, demonstrating their potential as novel antifibrotic agents .
The biological activity of this compound is believed to be linked to its ability to interfere with cellular signaling pathways involved in parasite survival and collagen synthesis. The inhibition of collagen type I alpha 1 (COL1A1) expression was confirmed through ELISA assays, indicating a reduction in extracellular matrix deposition .
Case Studies
- Antiparasitic Efficacy : A study conducted on various benzimidazole derivatives revealed that specific modifications to the trifluoromethyl group significantly enhanced antiparasitic activity, particularly against Trichomonas vaginalis .
- Fibrosis Model : In an experimental model of liver fibrosis induced by carbon tetrachloride (CCl4), the administration of this compound derivatives resulted in reduced collagen deposition and improved liver function markers .
Q & A
Basic: What are the established synthetic routes for N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Precursor preparation : Start with 2-trifluoromethyl-5-nitrobenzene derivatives. Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂).
Benzimidazole cyclization : React the amine with a carbonyl source (e.g., formic acid or trimethyl orthoformate) under acidic conditions to form the benzimidazole core.
Carboxamide coupling : Attach the pyridine-4-carboxamide moiety via coupling reagents like HATU or EDC in anhydrous DMF or THF.
Key optimization factors include temperature control (60–100°C for cyclization), solvent polarity, and stoichiometric ratios to minimize side products . For analogs, microwave-assisted synthesis has improved reaction efficiency in related pyrazole-carboxamides .
Basic: How is this compound structurally characterized?
Methodological Answer:
Structural validation employs:
- X-ray crystallography (SHELX programs) : Resolve absolute configuration and confirm hydrogen bonding patterns (e.g., benzimidazole N-H interactions) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl singlet at ~δ 3.9 ppm, pyridine aromatic protons at δ 8.2–8.5 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns consistent with Cl/F substituents .
Advanced: How can researchers optimize synthetic yields of the compound?
Methodological Answer:
Low yields often stem from incomplete cyclization or coupling. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours for conventional heating) and improves purity .
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for cyclization; switch to THF for coupling to reduce side reactions.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for nitro reduction steps.
- In-line monitoring : Use TLC or HPLC to track intermediates and adjust stoichiometry dynamically .
Advanced: How to resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?
Methodological Answer:
Discrepancies may arise from assay conditions or compound stability. Address by:
Reproducing assays : Standardize cell lines (e.g., HEK293 for TRPV1 studies), buffer pH, and incubation times .
Orthogonal validation : Confirm enzyme inhibition (e.g., SDH activity via UV-Vis spectroscopy) alongside cellular assays .
Stability testing : Use HPLC to assess compound degradation in culture media or under light/heat stress .
Control for solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Advanced: What computational methods are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- 3D-QSAR modeling : Build comparative molecular field analysis (CoMFA) models using VLife MDS to correlate substituent effects (e.g., trifluoromethyl position) with antifungal activity .
- Molecular docking (AutoDock Vina) : Simulate binding to targets like SDH or TRPV1, focusing on π-π stacking (pyridine-benzimidazole) and hydrogen bonds with Arg59 (SDH) or Tyr511 (TRPV1) .
- Free energy perturbation (FEP) : Predict binding affinity changes for analogs with modified carboxamide groups .
Basic: What biological activities are reported for this compound?
Methodological Answer:
- Antifungal activity : Inhibits succinate dehydrogenase (SDH) in Gibberella zeae (EC₅₀ = 1.8 μg/mL) via competitive binding to the ubiquinone site .
- TRPV1 antagonism : Blocks capsaicin-induced Ca²⁺ influx (IC₅₀ = 4.6 nM in recombinant human TRPV1 assays) .
- Enzyme inhibition : Potent factor Xa inhibition (Ki < 10 nM) in thrombin generation assays .
Advanced: How to elucidate the compound’s mechanism of action against novel targets?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize recombinant targets (e.g., SDH) to measure binding kinetics (ka/kd) in real time .
- Cryo-EM : Resolve compound-bound complexes of large targets (e.g., TRPV1) at near-atomic resolution .
- Metabolomic profiling : Use LC-MS to track changes in TCA cycle intermediates (e.g., succinate accumulation) in treated cells .
Advanced: How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to pH 1–13 buffers, UV light (254 nm), and 40–80°C for 24–72 hours. Monitor via HPLC for degradation products .
- Plasma stability : Incubate with human plasma (37°C, 1 hour), then precipitate proteins with acetonitrile. Analyze supernatant for intact compound using LC-MS .
- Microsomal stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Quantify parent compound depletion over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
